![molecular formula C10H17NO2 B1418501 2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone CAS No. 1156195-27-5](/img/structure/B1418501.png)
2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone
Overview
Description
2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone, also known as CPHPE, is a cyclopropyl-piperidinone derivative with a wide range of scientific applications. CPHPE has been studied extensively in the laboratory, and its various properties have been explored in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Chemical Reactivity and Synthesis
The structure and reactivity of cyclopropane derivatives are a significant area of research due to their application in drug development. Cyclopropane-containing compounds, like 2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone, are involved in oxidation reactions to form carbonylcyclopropanes. These reactions are crucial as they avoid unnecessary synthetic stages and meet the requirements of atom economy. The oxidation involves powerful oxidants like ozone, dioxiranes, CrO3, and catalytic systems based on transition metals. These methods have been developed into a reliable approach to cyclopropylketones, which are useful in synthetic organic chemistry (Sedenkova et al., 2018).
Spiropiperidines in Drug Discovery
Spiropiperidines, which incorporate piperidine structures like in 2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone, are gaining popularity in drug discovery due to their three-dimensional chemical space. The construction of spiropiperidines, such as 2-, 3-, and 4-spiropiperidines, is a focus of recent methodology, with the synthesis categorized based on the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. These structures are synthesized for their potential applications in drug discovery, highlighting the importance of piperidine derivatives like 2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone in medicinal chemistry (Griggs et al., 2018).
properties
IUPAC Name |
2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-2-1-5-11(7-9)10(13)6-8-3-4-8/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKTUOCIILLFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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